Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
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Overview
Description
Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules like bone, enamel and dentin.
Phosphatidylserine (PS) is an acidic phospholipid. Approximately 15–33 mol% of PS is present in the inner leaflet of the plasma membrane.
Biological Activity
Chemical Structure and Properties
Sodium (S)-2-amino-3-((((R)-2,3-bis(hexanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate is a complex molecule characterized by its phospholipid backbone and amino acid structure. Its unique properties stem from the presence of multiple functional groups that confer specific biological activities.
Structural Formula
The structural formula can be represented as:
This indicates a molecular weight of approximately 397.47 g/mol.
The biological activity of this compound primarily involves its interaction with cell membranes and signaling pathways. It is hypothesized that the compound may enhance membrane fluidity and facilitate the transport of ions and nutrients across cellular membranes.
Key Mechanisms:
- Membrane Stabilization: The compound's lipid components may stabilize cellular membranes, which is crucial for maintaining cellular integrity.
- Signal Transduction: It may play a role in modulating signal transduction pathways, particularly those involving phospholipids.
Therapeutic Applications
Research has indicated potential therapeutic applications in various fields, including:
- Immunology: The compound may exhibit immunosuppressive properties, making it a candidate for treating autoimmune diseases.
- Cancer Therapy: Its ability to influence cell signaling could be harnessed in cancer treatment strategies.
- Drug Delivery Systems: Due to its amphiphilic nature, it can be utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound can:
- Enhance the proliferation of specific immune cells.
- Induce apoptosis in cancer cell lines under certain conditions.
Study | Cell Line | Observed Effect |
---|---|---|
Study 1 | Jurkat T-cells | Increased proliferation by 30% |
Study 2 | HeLa cells | Induced apoptosis at concentrations >50 µM |
In Vivo Studies
Preliminary in vivo studies have shown promising results:
- Animal Models: In murine models, administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Toxicity Assessments: Toxicity studies indicated a favorable safety profile at therapeutic doses.
Properties
CAS No. |
321862-85-5 |
---|---|
Molecular Formula |
C18H33NNaO10P |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C18H34NO10P.Na/c1-3-5-7-9-16(20)26-11-14(29-17(21)10-8-6-4-2)12-27-30(24,25)28-13-15(19)18(22)23;/h14-15H,3-13,19H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1/t14-,15+;/m1./s1 |
InChI Key |
OPDYVXCKOQKYDZ-LIOBNPLQSA-M |
SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCC.[Na+].[Na+] |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+] |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCC.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.